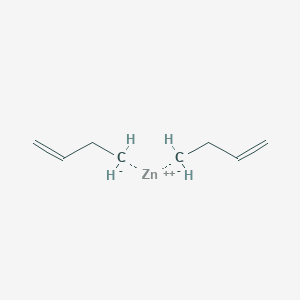
Zinc, di-3-butenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, di-3-buten-1-yl- is an organozinc compound with the chemical formula C8H14Zn It is a zinc complex where the zinc atom is bonded to two 3-buten-1-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc, di-3-buten-1-yl- typically involves the reaction of zinc with 3-buten-1-yl halides in the presence of a suitable solvent. One common method is the reaction of zinc powder with 3-buten-1-yl bromide in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods: Industrial production of zinc, di-3-buten-1-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc, di-3-buten-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding butenyl derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The butenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Zinc oxide and butenyl derivatives.
Reduction: Reduced zinc species and corresponding butenyl products.
Substitution: Substituted butenyl compounds with various functional groups.
Applications De Recherche Scientifique
Zinc, di-3-buten-1-yl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds and in cross-coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems and its interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as zinc-based drugs or supplements, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of zinc, di-3-buten-1-yl- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalytic processes and in the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Diethylzinc (C4H10Zn): Another organozinc compound with ethyl groups instead of butenyl groups.
Dimethylzinc (C2H6Zn): Similar to diethylzinc but with methyl groups.
Zinc, di-2-buten-1-yl- (C8H14Zn): A structural isomer with different positioning of the butenyl groups.
Uniqueness: Zinc, di-3-buten-1-yl- is unique due to the presence of the 3-buten-1-yl groups, which provide distinct reactivity and steric properties compared to other organozinc compounds. This uniqueness makes it valuable in specific synthetic applications where the butenyl functionality is required.
Propriétés
Formule moléculaire |
C8H14Zn |
|---|---|
Poids moléculaire |
175.6 g/mol |
Nom IUPAC |
zinc;but-1-ene |
InChI |
InChI=1S/2C4H7.Zn/c2*1-3-4-2;/h2*3H,1-2,4H2;/q2*-1;+2 |
Clé InChI |
UEVHAFJHLQCTFB-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]CC=C.[CH2-]CC=C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
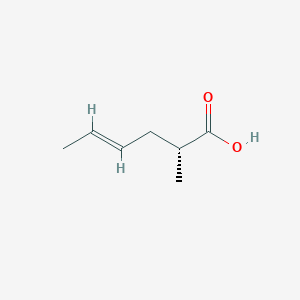
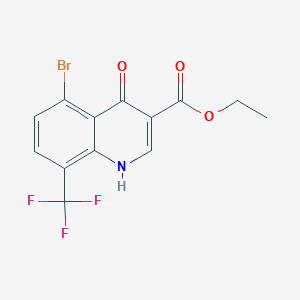
![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)
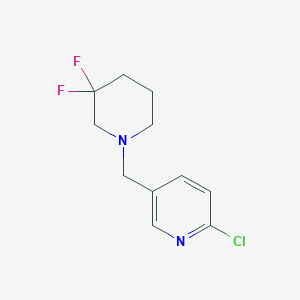
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
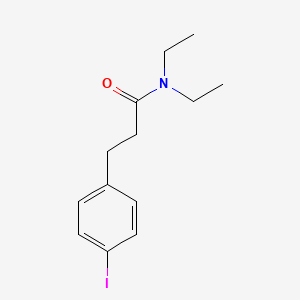
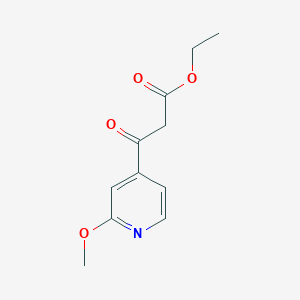

![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
